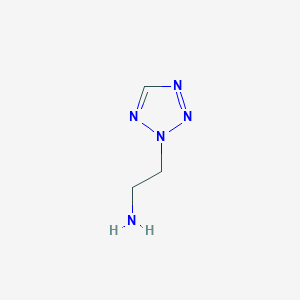![molecular formula C23H30N4O4 B13043145 1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13043145.png)
1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzylpyrrolidine moiety, a tert-butoxycarbonyl group, and a tetrahydropyrazolopyridine core
Métodos De Preparación
The synthesis of 1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:
Formation of the Benzylpyrrolidine Moiety: This step typically involves the reaction of a suitable pyrrolidine derivative with benzyl chloride under basic conditions to form the benzylpyrrolidine intermediate.
Introduction of the Tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step protects the amine functionality of the pyrrolidine ring.
Construction of the Tetrahydropyrazolopyridine Core: This involves cyclization reactions where the protected benzylpyrrolidine is reacted with appropriate reagents to form the pyrazolopyridine core. Common reagents include hydrazine derivatives and aldehydes or ketones.
Final Coupling and Deprotection: The final step involves coupling the intermediate with a carboxylic acid derivative, followed by deprotection of the Boc group under acidic conditions to yield the target compound.
Análisis De Reacciones Químicas
1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrazolopyridine core using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, using reagents like sodium hydride and alkyl halides.
Hydrolysis: The Boc group can be hydrolyzed under acidic conditions to yield the free amine.
Aplicaciones Científicas De Investigación
1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate the function of specific proteins and enzymes.
Medicine: The compound has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The benzylpyrrolidine moiety is crucial for binding affinity, while the pyrazolopyridine core influences the compound’s overall stability and reactivity. The Boc group provides protection during synthesis and can be removed to expose the active amine functionality.
Comparación Con Compuestos Similares
1-(1-Benzylpyrrolidin-3-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-3-carboxylic acid can be compared with similar compounds such as:
1-(1-(tert-Butoxycarbonyl)piperidin-3-yl)-1H-pyrazole-4-carboxylic acid: This compound also contains a Boc-protected amine and a pyrazole core, but differs in the presence of a piperidine ring instead of a benzylpyrrolidine moiety.
1-((1-(tert-Butoxycarbonyl)piperidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: Similar in structure, this compound has a piperidine ring and a pyrazole core, with a methyl group linking the two.
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-3-carboxylic acid: This compound features an azetidine ring and a pyrazole core, with a Boc-protected amine.
These comparisons highlight the unique structural features of this compound, particularly the presence of the benzylpyrrolidine moiety, which distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C23H30N4O4 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
1-(1-benzylpyrrolidin-3-yl)-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C23H30N4O4/c1-23(2,3)31-22(30)26-12-10-19-18(15-26)20(21(28)29)24-27(19)17-9-11-25(14-17)13-16-7-5-4-6-8-16/h4-8,17H,9-15H2,1-3H3,(H,28,29) |
Clave InChI |
RPPYWAHWKDPQKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NN2C3CCN(C3)CC4=CC=CC=C4)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-6,7-dihydro-5H-cyclopenta[B]pyridine-5-carboxylic acid](/img/structure/B13043064.png)
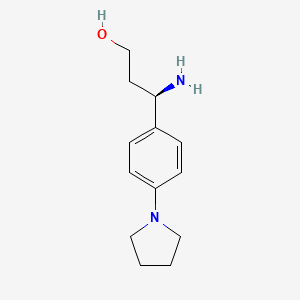
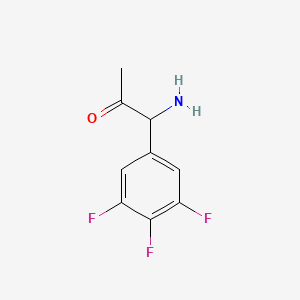
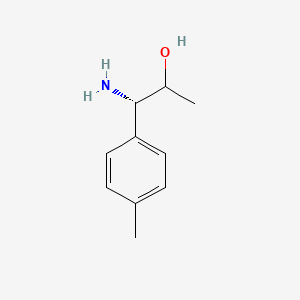
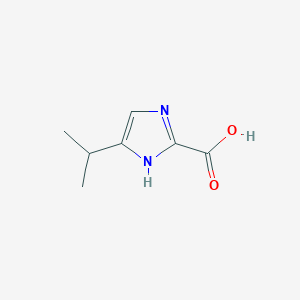
![Racemic-(5R,9S)-Tert-Butyl 9-(Hydroxymethyl)-6-Oxo-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B13043088.png)
![(E)-5-((1,2-Dichlorovinyl)oxy)benzo[D][1,3]dioxole](/img/structure/B13043096.png)
![Ethyl 3-amino-5-methyl-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13043101.png)
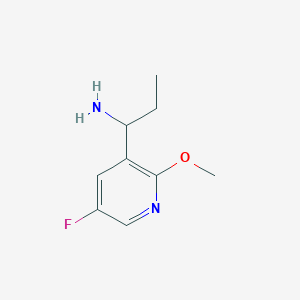
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13043115.png)
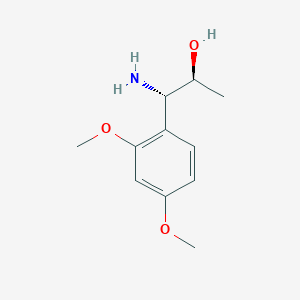
![1-Amino-1-[4-(difluoromethoxy)phenyl]acetone](/img/structure/B13043119.png)

